2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes studying the reactivity of the compound with different reagents and under different conditions .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability under various conditions .Scientific Research Applications
Synthesis and Structural Analysis
Studies have focused on synthesizing various pyrazoline derivatives, showcasing the interest in their structural analysis and properties. For instance, Şahin et al. (2011) conducted synthesis and crystal structures, as well as DFT studies, on certain pyrazoline derivatives, highlighting the methodological advancements in understanding these compounds' molecular geometries and electronic structures (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Antimicrobial Activity
Pyrazoline and quinazoline derivatives have been evaluated for their antimicrobial potential. For example, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, indicating these compounds' efficacy against various microbial strains (Ansari & Khan, 2017).
Pharmacological Evaluation
The pharmacological potential of pyrazoline and quinazoline derivatives extends beyond antimicrobial activity, with studies exploring their anticancer and HIV inhibitory properties. Patel et al. (2013) prepared derivatives demonstrating significant properties against cancer and HIV, underscoring the therapeutic potential of these chemical frameworks (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).
Antioxidant and Antitumor Activities
The synthesis of novel compounds based on lawsone, featuring pyrazoline structures, has shown promising antioxidant and antitumor activities. Hassanien, Abd El-Ghani, and Elbana (2022) reported on compounds exhibiting significant effects against Ehrlich ascites carcinoma cells, demonstrating the potential of these derivatives in cancer treatment and prevention (Hassanien, Abd El-Ghani, & Elbana, 2022).
Mechanism of Action
Safety and Hazards
This involves studying the toxicity of the compound and any hazards associated with its use. It includes determining the compound’s LD50 (the lethal dose that kills 50% of the test population), any potential for causing cancer (carcinogenicity), and any potential for causing birth defects (teratogenicity) .
Future Directions
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4O/c1-37-28-10-6-5-9-23(28)26-18-27(19-11-13-21(31)14-12-19)36(35-26)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFSMOUTSZHBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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